Desacetoxy Chloro Famciclovir Desacetoxy Chloro Famciclovir
Brand Name: Vulcanchem
CAS No.:
VCID: VC0202455
InChI:
SMILES:
Molecular Formula: C₁₂H₁₆ClN₅O₂
Molecular Weight: 297.74

Desacetoxy Chloro Famciclovir

CAS No.:

Cat. No.: VC0202455

Molecular Formula: C₁₂H₁₆ClN₅O₂

Molecular Weight: 297.74

* For research use only. Not for human or veterinary use.

Desacetoxy Chloro Famciclovir -

Specification

Molecular Formula C₁₂H₁₆ClN₅O₂
Molecular Weight 297.74

Introduction

Structural Characteristics

Molecular Structure

Desacetoxy Chloro Famciclovir features a purine ring system with a chlorine substitution at the 6-position. Unlike Famciclovir, which contains two acetoxy groups, this compound lacks these groups, resulting in a modified structure that affects its biological activity . The 2D structure reveals a 9H-purin-9-yl group connected to a butyl acetate chain with a chloromethyl substitution .

Structural Comparison with Related Compounds

The structural differences between Desacetoxy Chloro Famciclovir and Famciclovir are significant. While Famciclovir contains two acetoxy groups that are crucial for its prodrug activity, Desacetoxy Chloro Famciclovir lacks these groups and instead features a chlorine atom substitution . This structural modification prevents the compound from undergoing the same biotransformation as Famciclovir, which is essential for antiviral activity in vivo .

Physical and Chemical Properties

Physical Properties

The physical properties of Desacetoxy Chloro Famciclovir provide important information for its identification, handling, and application in research settings.

Table 1: Physical Properties of Desacetoxy Chloro Famciclovir

PropertyValueReference
Molecular FormulaC₁₂H₁₆ClN₅O₂
Molecular Weight297.74 g/mol
Physical StateSolid
Purity (Analytical Grade)>95% (HPLC)
Storage ConditionsRecommended at -20°C

Chemical Reactions

Desacetoxy Chloro Famciclovir undergoes various chemical reactions that are relevant to its synthesis, analysis, and potential biological transformations. Unlike Famciclovir, which undergoes biotransformation to penciclovir, the chloro substitution and absence of acetoxy groups in Desacetoxy Chloro Famciclovir alter its reaction pathways .

Synthesis Methods

General Synthetic Approach

The synthesis of Desacetoxy Chloro Famciclovir typically involves modifications to the synthetic pathway used for Famciclovir. Based on patent literature and pharmaceutical research, the synthesis generally begins with 2-amino-6-chloropurine as a starting material .

Detailed Synthetic Route

A typical synthetic route may involve the following steps:

  • Alkylation of 2-amino-6-chloropurine with a suitable bromoethyl derivative

  • Introduction of the necessary carbon framework through coupling reactions

  • Selective deacetylation to yield the desacetoxy derivative

  • Retention of the chloro substituent at the 6-position of the purine ring

The synthesis must be carefully controlled to maintain the chloro substitution while removing or preventing the formation of acetoxy groups that would be present in Famciclovir .

Biological Activity and Mechanism of Action

Antiviral Properties

While Famciclovir is known for its conversion to penciclovir and subsequent antiviral activity against herpes viruses, Desacetoxy Chloro Famciclovir shows altered biological activity due to its structural modifications . The presence of the chloro substituent and absence of acetoxy groups affect its interaction with viral enzymes and cellular metabolism .

Comparative Mechanism

Analytical Methods and Detection

HPLC Analysis

High-performance liquid chromatography (HPLC) is the primary method for detecting and quantifying Desacetoxy Chloro Famciclovir, particularly in pharmaceutical formulations where it may appear as an impurity of Famciclovir .

Table 2: HPLC Conditions for Desacetoxy Chloro Famciclovir Analysis Based on USP Monograph Method

ParameterSpecificationReference
ColumnPurospher STAR RP-8 endcapped
DetectionUV
Relative Retention Time (RRT)Approximately 1.32 (relative to Famciclovir)
ResolutionNLT 1.2 between propionyl famciclovir and 6-chloro famciclovir
System SuitabilityRSD NMT 5.0% for Famciclovir standard solution

Other Analytical Methods

In addition to HPLC, other analytical techniques such as mass spectrometry, NMR spectroscopy, and IR spectroscopy can be employed for the structural characterization and purity determination of Desacetoxy Chloro Famciclovir .

Applications in Pharmaceutical Research

Reference Standard in Quality Control

Desacetoxy Chloro Famciclovir serves as an important reference standard in pharmaceutical quality control, particularly for monitoring impurities in Famciclovir formulations . Its presence in pharmaceutical preparations of Famciclovir must be controlled and limited according to regulatory standards .

Research Applications

In research settings, Desacetoxy Chloro Famciclovir is valuable for:

  • Investigating structure-activity relationships of antiviral compounds

  • Studying the metabolic pathways of Famciclovir

  • Developing improved analytical methods for detecting impurities in antiviral medications

  • Providing insights into the mechanisms of action of nucleoside analogs

Comparative Analysis with Related Compounds

Structural and Functional Comparison

Desacetoxy Chloro Famciclovir belongs to a family of compounds related to Famciclovir, each with distinct structural features and biological properties.

Table 3: Comparative Analysis of Desacetoxy Chloro Famciclovir and Related Compounds

CompoundMolecular FormulaKey Structural FeaturesRelative Biological ActivityReference
Desacetoxy Chloro FamciclovirC₁₂H₁₆ClN₅O₂Chloro substitution; Lacks acetoxy groupsLimited antiviral activity; Cannot be converted to active form efficiently
FamciclovirC₁₄H₁₉N₅O₄Contains acetoxy groups; No chloro substitutionProdrug with high bioavailability; Converted to penciclovir in vivo
PenciclovirC₁₀H₁₅N₅O₃Lacks acetoxy groups and chloro substitution; Has hydroxyl groupsDirect antiviral activity against HSV and VZV
6-Chloro famciclovirStructure variesChloro substitution at 6-position; Contains acetoxy groupsImpurity in Famciclovir preparations

Chromatographic Behavior

In HPLC analysis, Desacetoxy Chloro Famciclovir and other related compounds show distinct retention times and separation characteristics that are useful for their identification and quantification in pharmaceutical preparations .

Table 4: Chromatographic Characteristics of Famciclovir and Related Compounds

CompoundRetention Time (min)Relative Retention Time (RRT)ResolutionTailing FactorReference
Famciclovir30.81.00-1.02
6-Chloro famciclovir40.71.3225.70.98
Propionyl famciclovir41.41.341.70.98
Famciclovir Related compound B15.80.51-0.99

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